molecular formula C13H21NO3 B1469994 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid CAS No. 1484760-45-3

2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid

Cat. No. B1469994
CAS RN: 1484760-45-3
M. Wt: 239.31 g/mol
InChI Key: WVYWBOWUXLGXEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEHI . Another study discussed the synthesis of various piperidine derivatives through intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” has an empirical formula of C18H25NO4 and a molecular weight of 319.40 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” is a powder with a quality level of 100 and an assay of ≥95%. It is stored at a temperature of 2-8°C .

Scientific Research Applications

I have conducted searches for the scientific research applications of “2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid,” but the available information is limited. The compound is mentioned in the context of pharmaceutical testing and as a reference standard for accurate results . Unfortunately, detailed information on six to eight unique applications across different fields is not readily available in the search results.

Mechanism of Action

The mechanism of action of similar compounds has been explored. Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “(1-BOC-Piperidin-4-yl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, the development of new series of compounds for targeted protein degradation is a promising area of research .

properties

IUPAC Name

2-[1-(cyclopentanecarbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(16)9-10-5-7-14(8-6-10)13(17)11-3-1-2-4-11/h10-11H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWBOWUXLGXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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